molecular formula C12H23NO3 B13586905 tert-Butyl (((1R,2S)-2-hydroxycyclohexyl)methyl)carbamate

tert-Butyl (((1R,2S)-2-hydroxycyclohexyl)methyl)carbamate

Cat. No.: B13586905
M. Wt: 229.32 g/mol
InChI Key: MAONMXZZIKVZBB-ZJUUUORDSA-N
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Description

tert-Butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a hydroxycyclohexyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to form the desired tert-butyl ester . Another method involves the reaction of tert-butyl carbamate with dimethylcarbamoyl chloride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbamate group can yield an amine .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its hydroxycyclohexyl moiety can mimic natural substrates, providing insights into enzyme mechanisms .

Medicine

Its carbamate group can be modified to create prodrugs that release active pharmaceutical ingredients upon metabolic activation .

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its unique reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1

InChI Key

MAONMXZZIKVZBB-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1O

Origin of Product

United States

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